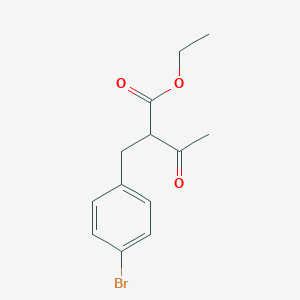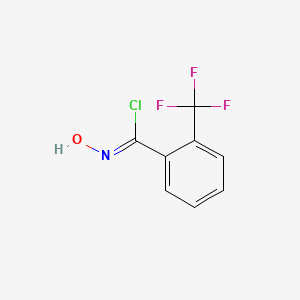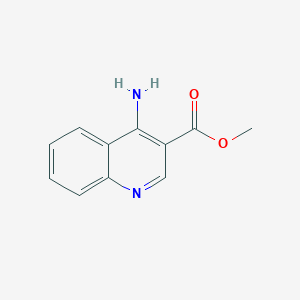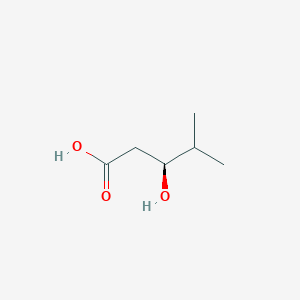
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate
Descripción general
Descripción
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate, also known as 4-bromobenzyl ethyl 3-oxobutanoate, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and soluble in most organic solvents. It is a versatile compound that can be applied in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a research tool in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and structural analysis of various organic compounds. For example, a study by Kariyappa et al. (2016) synthesized a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, using a Knoevenagel condensation reaction. This process involved the reaction of 4-methylbenzaldehyde and ethyl acetoacetate, resulting in a compound characterized by NMR, mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016). Similar synthesis and structural analysis methods are applicable to ethyl 2-(4-bromobenzyl)-3-oxobutanoate.
Antimicrobial Activities
Compounds structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate have been explored for their antimicrobial properties. Kumar et al. (2016) synthesized ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, another analogous compound, and evaluated its antifungal and antimicrobial susceptibilities. The synthesized molecule was analyzed through spectral studies and confirmed via X-ray diffraction (Kumar et al., 2016). This indicates the potential of ethyl 2-(4-bromobenzyl)-3-oxobutanoate in similar applications.
Chemical Reactions and Derivatives
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be a precursor in various chemical reactions. For instance, Kato and Kimura (1979) explored the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride, yielding various products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979). This study highlights the reactivity of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its potential for creating diverse chemical derivatives.
Antioxidant Properties
Another application of ethyl 2-(4-bromobenzyl)-3-oxobutanoate and its derivatives could be in the field of antioxidant research. For example, compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, which are structurally related to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of various 4-hydroxycoumarin derivatives, one of which was synthesized using a similar compound to ethyl 2-(4-bromobenzyl)-3-oxobutanoate, indicating potential antioxidant applications (Stanchev et al., 2009).
Enzymatic Reduction Studies
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate can also be used in studies involving enzymatic reductions. For instance, Sundby et al. (2003) conducted enantioselective reductions of ethyl 3-oxobutanoates, including ethyl 4-bromo-3-oxobutanoate, using fermenting cells of Geotrichum candidum. They observed different enantiomeric excess and configurations depending on the reaction conditions, suggesting the potential for research into chiral synthesis and enzyme specificity using compounds like ethyl 2-(4-bromobenzyl)-3-oxobutanoate (Sundby et al., 2003).
Propiedades
IUPAC Name |
ethyl 2-[(4-bromophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNXQLXQNOFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromobenzyl)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)